molecular formula C11H15O2P B14469438 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide CAS No. 68900-53-8

1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide

Cat. No.: B14469438
CAS No.: 68900-53-8
M. Wt: 210.21 g/mol
InChI Key: SBICJYUTCHUSHF-UHFFFAOYSA-N
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Description

1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide is a cyclic organophosphorus compound It is characterized by a five-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide typically involves the reaction of a phosphine with an epoxide. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired oxaphospholane. The reaction conditions often require a solvent such as toluene and a catalyst like zinc chloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxaphospholane to phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus atom can form bonds with transition metals, facilitating various catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Oxaphospholane, 4,4-dimethyl-2-phenyl-, 2-oxide is unique due to its specific substituents, which influence its reactivity and applications. The presence of both oxygen and phosphorus in the ring provides distinct chemical properties compared to similar compounds.

Properties

CAS No.

68900-53-8

Molecular Formula

C11H15O2P

Molecular Weight

210.21 g/mol

IUPAC Name

4,4-dimethyl-2-phenyl-1,2λ5-oxaphospholane 2-oxide

InChI

InChI=1S/C11H15O2P/c1-11(2)8-13-14(12,9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

SBICJYUTCHUSHF-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(C1)C2=CC=CC=C2)C

Origin of Product

United States

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